molecular formula C13H12N4 B11883040 4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-66-2

4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11883040
CAS No.: 53645-66-2
M. Wt: 224.26 g/mol
InChI Key: CIQCUOFHKGOVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol . This reaction yields the pyrazolopyrimidine scaffold, which can then be further functionalized to introduce the benzyl and methyl groups.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazolopyrimidine scaffold.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of CDK2. This kinase plays a crucial role in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing the phosphorylation of key substrates required for cell division.

Comparison with Similar Compounds

Uniqueness: 4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a more potent inhibitor compared to other similar compounds .

Properties

CAS No.

53645-66-2

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

4-benzyl-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H12N4/c1-17-13-11(8-16-17)12(14-9-15-13)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3

InChI Key

CIQCUOFHKGOVCB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.